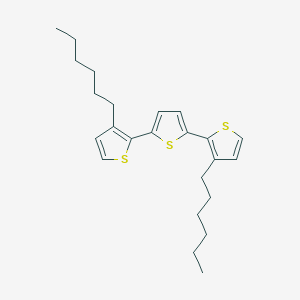

2,5-bis(3-hexylthiophen-2-yl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(3-hexylthiophen-2-yl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32S3/c1-3-5-7-9-11-19-15-17-25-23(19)21-13-14-22(27-21)24-20(16-18-26-24)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQDJEYNQBAYOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=C(C=CS3)CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Bis 3 Hexylthiophen 2 Yl Thiophene and Its Oligomeric Derivatives

Precursor Synthesis and Functionalization

The foundation of synthesizing complex oligothiophenes lies in the meticulous preparation of functionalized thiophene (B33073) monomers. These monomers serve as the fundamental building blocks that are later joined through various coupling reactions.

Synthesis of Substituted Thiophene Monomers (e.g., 2-Bromo-3-hexylthiophene)

The synthesis of 2-bromo-3-hexylthiophene (B1249596) is a critical first step. A common method involves the bromination of 3-hexylthiophene (B156222). Research has shown that using N-bromosuccinimide (NBS) as a brominating agent is an effective approach. The reaction mechanism suggests that NBS acts as an electrophile, preferentially attacking the 2-position of the 3-hexylthiophene ring. newcastle.edu.au

A detailed synthetic method involves reacting 3-hexylthiophene with NBS in a solvent such as dimethylformamide. newcastle.edu.au Kinetic studies have determined that this bromination is a first-order reaction. newcastle.edu.au Another procedure involves the use of N-iodosuccinimide in a mixture of chloroform (B151607) and acetic acid to produce 2-bromo-3-hexyl-5-iodothiophene, another important precursor for further functionalization. researchgate.net

| Starting Material | Reagent | Solvent | Product | Yield |

| 3-hexylthiophene | N-bromosuccinimide | Dimethylformamide | 2-bromo-3-hexylthiophene | Quantitative |

| 2-bromo-3-hexylthiophene | N-iodosuccinimide | Chloroform/Acetic Acid | 2-bromo-3-hexyl-5-iodothiophene | 92% |

Preparation of Organometallic Intermediates (e.g., Grignard Reagents, Stannyl Derivatives)

To activate the thiophene monomers for coupling reactions, they are often converted into organometallic intermediates.

Grignard Reagents: Grignard reagents are commonly prepared from halogenated thiophenes. For instance, 2,5-dibromo-3-hexylthiophene (B54134) can be treated with an alkylmagnesium chloride, such as tert-butylmagnesium chloride, in an ether solvent like tetrahydrofuran (B95107) (THF) to form a mixture of monosubstituted thiophene Grignard reagents. nih.govbeilstein-journals.org This process, known as Grignard metathesis (GRIM), is a key step in the synthesis of poly(3-hexylthiophene) and its oligomers. nih.govresearchgate.net The reaction of 2,5-dibromo-3-hexylthiophene with isopropylmagnesium chloride also generates a Grignard reagent, which can then be used in subsequent coupling reactions. umich.edu

| Starting Material | Reagent | Solvent | Product |

| 2,5-dibromo-3-hexylthiophene | tert-butylmagnesium chloride | THF | 2-bromo-5-chloromagnesium-3-hexylthiophene |

| 2,5-dibromo-3-hexylthiophene | isopropylmagnesium chloride | THF | 3-hexylthiophene magnesium chloride |

Stannyl Derivatives: Stannyl derivatives are another important class of organometallic intermediates, particularly for Stille coupling reactions. These are typically synthesized by reacting a lithiated thiophene with a trialkyltin halide. For example, 2-bromothiophene (B119243) can be treated with n-butyllithium and then with tributyltin chloride to yield 2-(tributylstannyl)thiophene. chemicalbook.com This methodology can be adapted for 3-hexylthiophene derivatives to prepare the necessary precursors for Stille coupling.

Coupling Reactions for Oligomer Formation

Once the functionalized monomers and their organometallic intermediates are prepared, various metal-catalyzed cross-coupling reactions can be employed to construct the desired oligomeric structures.

Suzuki Cross-Coupling Reactions for Thiophene-Benzene-Thiophene Architectures

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of conjugated polymers and oligomers. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. nih.govnih.gov For the synthesis of thiophene-benzene-thiophene architectures, a dibromobenzene can be coupled with a thiophene boronic acid. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. nih.govunimib.it

| Thiophene Derivative | Benzene Derivative | Catalyst | Base | Solvent | Product | Yield |

| Thiophene-2-boronic acid | 1,4-dibromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 1,4-bis(thiophen-2-yl)benzene | Good |

| 4-methylphenylboronic acid | 2,5-dibromo-3-hexylthiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2,5-bis(4-methylphenyl)-3-hexylthiophene | 85% |

Stille Coupling for Thiophene-Thiophene Linkages

The Stille coupling reaction involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. wiley-vch.de This method is particularly effective for creating thiophene-thiophene linkages to build up oligothiophenes. researchgate.net For the synthesis of 2,5-bis(3-hexylthiophen-2-yl)thiophene, 2-(tributylstannyl)-3-hexylthiophene can be coupled with 2,5-dibromothiophene (B18171) in the presence of a palladium catalyst. The reaction is known for its tolerance to a wide variety of functional groups and generally provides high yields. wiley-vch.de

| Organostannane | Organohalide | Catalyst | Product |

| 2-(tributylstannyl)-3-hexylthiophene | 2,5-dibromothiophene | Pd(PPh₃)₄ | This compound |

| 2-(tributylstannyl)thiophene | 2-bromothiophene | Pd(PPh₃)₄ | 2,2'-bithiophene |

Other Metal-Catalyzed Coupling Approaches

Besides Suzuki and Stille reactions, other metal-catalyzed coupling methods are also employed in the synthesis of oligothiophenes.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organohalide, typically catalyzed by a nickel or palladium complex. rsc.org It is a preferred method for the synthesis of regioregular poly(3-hexylthiophene) and can be adapted for the synthesis of specific oligomers. nih.govrsc.org The Grignard metathesis (GRIM) method is a well-known example of Kumada coupling used for this purpose. researchgate.netacs.org

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. fu-berlin.deorganic-chemistry.org While not as common as Suzuki or Stille for building the main chain of oligothiophenes, it can be used for functionalization or specific coupling steps in more complex syntheses. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.com This reaction is known for its high reactivity and functional group tolerance, making it a valuable tool in the synthesis of complex organic molecules, including oligothiophenes. illinois.edu

| Coupling Reaction | Organometallic Reagent | Organohalide | Catalyst |

| Kumada | Thiophene Grignard reagent | Thiophene halide | Ni(dppp)Cl₂ |

| Heck | Not applicable | Thiophene halide | Pd(OAc)₂ |

| Negishi | Organozinc reagent | Thiophene halide | Pd(PPh₃)₄ or Ni complex |

Derivatization of this compound Core Structure

Derivatization of the central terthiophene unit allows for the systematic alteration of its optoelectronic characteristics. Key strategies include halogenation to create reactive sites for cross-coupling reactions, the incorporation of other heterocyclic systems to modify the electronic nature of the backbone, and the attachment of various functional groups to influence solubility, morphology, and intermolecular interactions.

Halogenation, particularly bromination, is a fundamental step in the synthesis of more complex oligothiophene derivatives. The introduction of bromine atoms at the terminal α-positions of the terthiophene core provides reactive handles for subsequent carbon-carbon bond-forming reactions, such as Suzuki, Stille, and Kumada cross-couplings. sigmaaldrich.comnih.gov

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of the electron-rich α-positions of thiophene rings. newcastle.edu.augoogle.com The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or a mixture of chloroform and acetic acid. newcastle.edu.au The reaction with NBS proceeds via an electrophilic substitution mechanism. newcastle.edu.au For a terthiophene structure like this compound, the terminal 5 and 5'' positions are highly susceptible to bromination.

The reaction conditions can be controlled to achieve either mono- or di-bromination. Using approximately two equivalents of NBS ensures the formation of the dibrominated product, 5,5''-dibromo-2,5-bis(3-hexylthiophen-2-yl)thiophene. nih.gov The reaction is often initiated at a low temperature (e.g., -15 °C to 0 °C) and then allowed to warm to room temperature to control the reaction rate and minimize side products. nih.govtcichemicals.com

Table 1: Representative Conditions for Bromination of Oligothiophenes with NBS

| Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield | Reference |

| Oligothiophene | NBS (2 equiv.) | DMF | -15 °C to RT | 2 h | Di-brominated oligothiophene | - | nih.gov |

| 3-Hexylthiophene | NBS | DMF | Room Temp. | 12 h | 2,5-dibromo-3-hexylthiophene | - | |

| 2-Methylbenzo[b]thiophene | NBS (1.03 equiv.) | Acetonitrile | 0 °C to RT | 30 min | 3-bromo-2-methylbenzo[b]thiophene | 99% | tcichemicals.com |

To modulate the electronic properties, electron-deficient heterocyclic units can be incorporated into the oligothiophene backbone. Thiazole and thiazolo[5,4-d]thiazole (B1587360) are notable examples that can enhance charge transport properties and alter the energy levels of the resulting molecule. researchgate.netmdpi.com

Thiazole Incorporation: Thiazole units can be introduced via cross-coupling reactions. For instance, a dibrominated this compound can be coupled with a thiazole-based organometallic reagent (e.g., organotin or organoboron compounds) under palladium catalysis. nih.gov Conversely, a diborylated terthiophene can react with a dihalothiazole. A direct synthesis involves the Suzuki coupling of 2,5-dibromothiazole (B130459) with 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield 2,5-bis(3-hexylthiophen-2-yl)thiazole. nih.gov

Thiazolo[5,4-d]thiazole Incorporation: The thiazolo[5,4-d]thiazole (TzTz) moiety, a fused, electron-deficient system, is of significant interest. researchgate.net A common synthetic route is the Ketcham method, which involves the condensation of dithiooxamide (B146897) with an excess of a thiophenecarbaldehyde derivative in a high-boiling solvent like DMF or nitrobenzene. researchgate.net To synthesize a derivative of this compound containing a central TzTz unit, one would start with a suitably functionalized thiophene aldehyde. A series of 5'-aryl-substituted 2,5-bis(3'-hexylthiophen-2'-yl)thiazolo[5,4-d]thiazole derivatives have been synthesized and investigated as active materials for organic field-effect transistors. researchgate.net

Table 2: Synthetic Methods for Incorporating Heterocyclic Units

| Heterocycle | Synthetic Method | Key Reagents | Typical Solvents | Reference |

| Thiazole | Suzuki Coupling | 2,5-Dibromothiazole, Thiophene-boronate ester, Pd(OAc)₂, Xantphos | Toluene, EtOH, H₂O | nih.gov |

| Thiazolo[5,4-d]thiazole | Ketcham Condensation | Dithiooxamide, Thiophene-2-carbaldehyde | DMF, o-dichlorobenzene | researchgate.net |

Attaching ancillary functional groups to the oligothiophene backbone is a powerful strategy to modify its properties. These groups can be introduced either on the thiophene rings or at the termini of the oligomer.

Functionalization can be achieved by using a pre-functionalized monomer in the initial synthesis or through post-synthesis modification. researchgate.net For example, end-capping oligothiophenes with functional groups like cyanoacrylic acid can be accomplished to facilitate anchoring to metal oxide surfaces, such as TiO₂, for applications in dye-sensitized solar cells. researchgate.net This often involves synthesizing the core oligomer and then performing coupling reactions at the terminal positions.

Other functional groups, such as ketones, can be introduced by first creating a lithiated polythiophene intermediate via lithium-bromine exchange on a brominated polymer, followed by reaction with an anhydride. acs.org Porphyrin and fullerene moieties have also been attached to oligothiophenes to create dyad systems for studying photoinduced electron transfer, highlighting the versatility of these molecules as molecular wires in photovoltaic applications. rsc.org

Table 3: Examples of Ancillary Functional Groups and Their Introduction

| Functional Group | Method of Introduction | Purpose/Application | Reference |

| Cyanoacrylic acid | End-group functionalization via Grignard metathesis and subsequent coupling | Anchoring to TiO₂ for dye-sensitized solar cells | researchgate.net |

| Ketones (alkyl, aryl) | Post-polymerization lithiation followed by reaction with anhydrides | Modifying electronic properties | acs.org |

| Porphyrin/Fullerene | Terminal coupling to oligothiophene | Photoinduced electron transfer studies, photovoltaics | rsc.org |

Purification and Isolation Techniques for Oligomeric Compounds

The synthesis of oligothiophenes often results in a mixture of the desired product, starting materials, and side products. Therefore, rigorous purification is essential to obtain materials with well-defined properties suitable for electronic applications. Common techniques include column chromatography and recrystallization. rsc.org

Column Chromatography: Column chromatography is a standard method for purifying oligothiophenes. rsc.org Silica gel is a common stationary phase, and the mobile phase is typically a nonpolar solvent system like hexane (B92381) or a mixture of hexane and a slightly more polar solvent such as dichloromethane (B109758) or ethyl acetate. nih.govrsc.org The separation is based on the differential adsorption of the components in the mixture to the stationary phase. After separation on the column, the solvent is removed under reduced pressure to yield the purified compound. rsc.org For some applications, alumina (B75360) can be used as the stationary phase. rsc.org

Recrystallization: Recrystallization is an effective technique for purifying solid organic compounds. wisc.edu The crude oligothiophene product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor). wisc.edu The purified crystals are then collected by filtration. The choice of solvent is critical for successful recrystallization. Sometimes, a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) is used. wisc.edu

Advanced Techniques: For certain high-purity applications, more advanced techniques may be employed.

Zone Annealing: This technique involves localized melting and recrystallization to grow large, highly aligned crystals of oligothiophenes from thin films, which can improve material performance in electronic devices. nih.govacs.orgacs.org

Supercritical Fluid Chromatography (SFC): SFC can be an alternative to traditional high-performance liquid chromatography (HPLC), offering rapid and efficient separation with reduced organic solvent consumption. It shows good selectivity for structurally similar compounds and isomers, which is beneficial for purifying high-performance materials. chemrxiv.org

Polymerization Strategies Involving 2,5 Bis 3 Hexylthiophen 2 Yl Thiophene Derivatives

Synthesis of Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) Analogs

Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene), or PBTTT, is a notable class of semiconducting polymers known for its high charge carrier mobility and well-ordered solid-state structure. wiley-vch.de The synthesis of PBTTT analogs often involves cross-coupling polymerization reactions that enable precise control over the polymer's structure and properties.

Stille coupling polycondensation is a versatile and widely used method for the synthesis of conjugated polymers, including PBTTT. researchgate.netresearchgate.net This palladium-catalyzed cross-coupling reaction occurs between an organotin compound and an organic halide. For the synthesis of PBTTT, this typically involves the reaction of a distannylated thieno[3,2-b]thiophene (B52689) monomer with a dibrominated 3,3'-dialkyl-2,2'-bithiophene monomer. nih.gov

The general mechanism for Stille polycondensation involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net The choice of catalyst, ligands, and reaction conditions can significantly impact the molecular weight and yield of the resulting polymer. Microwave-assisted Stille coupling has been shown to be an effective method for producing PBTTT derivatives. nih.gov

Key parameters for a successful Stille polycondensation for PBTTT synthesis are outlined in the table below.

| Parameter | Typical Conditions |

| Catalyst | Palladium complexes such as Pd₂(dba)₃ or Pd(PPh₃)₄ |

| Ligand | Phosphine ligands, e.g., P(o-tol)₃ |

| Monomers | 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene and a dibrominated dialkylbithiophene |

| Solvent | High-boiling point aromatic solvents like chlorobenzene (B131634) or toluene/DMF mixtures |

| Temperature | Often elevated, with microwave-assisted reactions providing rapid heating |

Regioregularity, the specific orientation of monomer units within a polymer chain, is a critical factor in determining the properties of many conjugated polymers. researchgate.net In the case of polymers like poly(3-alkylthiophene) (P3AT), a high degree of head-to-tail (HT) coupling leads to a more planar backbone, enhanced crystallinity, and improved charge transport. researchgate.net While the PBTTT monomer unit is symmetrical, the synthesis of its precursor, 3,3'-dialkyl-2,2'-bithiophene, can introduce regiochemical considerations. Ensuring a consistent linkage pattern is crucial for achieving the desired polymer properties.

Several methods have been developed to achieve high regioregularity in polythiophene synthesis, which can be adapted for the synthesis of PBTTT precursors and analogs. These include:

McCullough Method: This method involves the regiospecific metalation of a 2-bromo-3-alkylthiophene, followed by polymerization using a nickel catalyst. It was one of the first methods to produce highly regioregular poly(3-alkylthiophenes). researchgate.net

Rieke Method: This approach utilizes highly reactive "Rieke zinc" to achieve regioselective metalation of 2,5-dihalo-3-alkylthiophenes, leading to polymers with high head-to-tail content. researchgate.net

Grignard Metathesis (GRIM) Polymerization: This is a popular method for synthesizing regioregular poly(3-alkylthiophenes) with controlled molecular weights and narrow polydispersity indices. It involves a magnesium-halogen exchange on a dihalothiophene monomer, followed by nickel-catalyzed polymerization. dtic.mil

The principles of these regioregular polymerization methods are essential for synthesizing well-defined building blocks for more complex polymers like PBTTT, ensuring structural homogeneity and optimizing electronic properties. researchgate.net

Electropolymerization and Chemical Oxidative Polymerization Techniques

Electropolymerization and chemical oxidative polymerization are alternative methods for synthesizing polythiophene films directly onto an electrode surface or as a bulk powder, respectively.

Electropolymerization involves the anodic oxidation of thiophene (B33073) monomers in an electrolyte solution. researchgate.netresearchgate.net This process forms radical cations that couple to form dimers, oligomers, and ultimately, a polymer film that deposits on the electrode surface. The properties of the resulting film, such as thickness, morphology, and conductivity, can be controlled by parameters like the monomer concentration, applied potential or current, and the composition of the electrolyte solution. researchgate.netacs.org For oligomeric precursors similar in structure to 2,5-bis(3-hexylthiophen-2-yl)thiophene, electropolymerization can be an effective way to create thin, uniform films for electronic applications. acs.org The oxidation potential required for polymerization generally decreases as the length of the starting oligomer increases due to greater conjugation and stabilization of the radical cation. acs.org

Chemical Oxidative Polymerization employs chemical oxidants, most commonly iron(III) chloride (FeCl₃), to initiate the polymerization of thiophene monomers in a suitable solvent. researchgate.netresearchgate.net This method is advantageous for producing larger quantities of polymer compared to electropolymerization. The reaction mechanism involves the oxidation of the monomer to a radical cation, which then undergoes coupling. rsc.org The reaction conditions, such as the monomer-to-oxidant ratio, solvent, and temperature, can influence the molecular weight, regioregularity, and yield of the resulting polymer. researchgate.net While this method is cost-effective, controlling the polymer structure can be more challenging than with cross-coupling methods. researchgate.net

The following table summarizes typical conditions for these polymerization techniques.

| Polymerization Method | Key Parameters |

| Electropolymerization | Monomer Concentration: 0.05 to 0.4 M; Supporting Electrolyte: e.g., LiClO₄ in acetonitrile; Applied Potential/Current: Controlled potential sweeps or constant current. researchgate.net |

| Chemical Oxidative Polymerization | Oxidant: Typically FeCl₃; Monomer to Oxidant Ratio: Varies, e.g., 1:3; Solvent: Chloroform (B151607), chlorobenzene; Temperature: Room temperature or slightly elevated. rsc.org |

Polycondensation Methods for Thiophene-Containing Polymers

Polycondensation reactions are a cornerstone of conjugated polymer synthesis, allowing for the formation of high molecular weight polymers from bifunctional monomers. Beyond Stille coupling, other polycondensation methods are also employed for synthesizing thiophene-containing polymers.

One such method is Direct Arylation Polycondensation (DAP) . This palladium-catalyzed reaction involves the coupling of a C-H bond with a C-halide bond, offering a more atom-economical alternative to traditional cross-coupling reactions that require organometallic reagents. rsc.orgbohrium.com For the synthesis of polymers like PBTTT, this could potentially involve the reaction of a thieno[3,2-b]thiophene with a dibrominated bithiophene derivative. The optimization of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial to minimize side reactions and achieve high molecular weight polymers.

Another important polycondensation technique is the Suzuki coupling reaction , which involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. While not as commonly cited for PBTTT synthesis as Stille coupling, Suzuki polycondensation is a powerful tool for forming C-C bonds in the synthesis of a wide range of thiophene-containing polymers. researchgate.net

Molecular Weight Control and its Impact on Polymer Properties

The molecular weight of a conjugated polymer is a critical parameter that significantly influences its physical and electronic properties. rsc.org For PBTTT and its analogs, controlling the molecular weight is essential for optimizing performance in applications such as organic field-effect transistors (OFETs).

In chain-growth polymerization methods like GRIM, the molecular weight can be controlled by adjusting the ratio of monomer to catalyst. rsc.org For step-growth polycondensations like Stille coupling, molecular weight is influenced by factors such as reaction time, temperature, and the stoichiometry of the monomers. mdpi.com

Research on poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT-C12) has demonstrated a clear correlation between molecular weight and device performance. An increase in the number average molecular weight (Mn) from 8,000 to 18,000 g/mol resulted in a threefold improvement in the charge carrier mobility in FET devices. researchgate.netacs.org Higher molecular weight polymers also exhibited improved solution processability and device uniformity. Furthermore, a liquid crystalline phase, which is indicative of a high degree of order, was only observed in the highest molecular weight samples. researchgate.netresearchgate.netacs.org

The table below summarizes the impact of molecular weight on the properties of pBTTT-C12.

| Molecular Weight (Mn) | Charge Carrier Mobility (cm²/Vs) | Thermal Properties |

| 8,000 g/mol | Lower | Lower enthalpy crystalline transitions |

| 18,000 g/mol | Higher (threefold improvement) | Observation of a liquid crystalline phase |

These findings underscore the importance of precise molecular weight control in tailoring the microstructure and electronic characteristics of PBTTT-based materials.

Synthetic Routes to Cationic Polythiophene Derivatives

The introduction of cationic functional groups onto a polythiophene backbone can impart water solubility and new functionalities, making these materials suitable for applications in biosensors and other bioelectronic devices. While direct polymerization of functionalized monomers is one approach, post-polymerization modification is a common and versatile strategy.

A potential route to synthesize cationic derivatives of polymers like PBTTT could involve a multi-step process. First, a precursor polymer with functionalizable side chains would be synthesized. For instance, a PBTTT analog with bromoalkyl side chains could be prepared using standard polymerization techniques. Subsequently, these bromoalkyl groups can be quaternized by reacting the polymer with a tertiary amine or phosphine, resulting in a cationic polyelectrolyte.

This post-polymerization functionalization approach offers the advantage of allowing for the synthesis of a well-defined parent polymer with controlled molecular weight and regioregularity before the introduction of the charged groups. The degree of quaternization can also be controlled by the reaction stoichiometry, allowing for fine-tuning of the polymer's properties. This strategy has been successfully employed for the synthesis of cationic poly(3-alkylthiophenes) with phosphonium (B103445) groups, demonstrating its viability for creating functional conjugated polyelectrolytes.

The majority of existing research focuses extensively on the high-molecular-weight polymer analogue, poly(3-hexylthiophene) (P3HT), which is derived from the monomer unit of this compound. While this body of work includes numerous studies on Density Functional Theory (DFT) calculations, molecular orbital energies, band structure, and charge transport, these findings are specific to the polymeric system.

General theoretical studies on oligothiophenes do exist; however, they typically discuss trends across a series of oligomers of varying lengths or focus on unsubstituted thiophene oligomers. researchgate.net Specific, detailed computational or experimental values for the electronic structure and charge transport characteristics of this compound were not found.

Due to this lack of specific data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline without resorting to speculation or inaccurate application of data from related but distinct materials.

Electronic Structure and Charge Transport Characteristics

Charge Carrier Mobility Mechanisms

Influence of Conjugated Plane Rotation on Orbital Overlap and Mobility

The planarity of the conjugated backbone in thiophene-based oligomers is a critical determinant of their electronic properties. The rotation of the thiophene (B33073) rings relative to one another, often described by the dihedral or torsional angle, directly impacts the degree of π-orbital overlap between adjacent rings. A more planar conformation, characterized by smaller torsional angles, leads to more effective orbital overlap, which in turn facilitates the delocalization of charge carriers along the molecular backbone and enhances intrachain charge mobility.

Effect of Structural Ordering and Crystallinity on Mobility

The degree of structural order and crystallinity in a thin film of an organic semiconductor has a profound impact on its charge transport properties. Highly crystalline domains with well-defined molecular packing provide continuous pathways for charge carriers, leading to significantly higher mobilities compared to amorphous or disordered regions. In semicrystalline polymers, charge transport can be limited by the disordered boundaries between crystalline domains.

For poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), a high-mobility polymer with a similar backbone structure, the formation of highly ordered crystalline phases is crucial for achieving high charge carrier mobilities, which can exceed 1 cm²/Vs. ethz.ch In contrast, amorphous phases of the same polymer exhibit reduced hole mobility due to the loss of nematic order and π-π stacking, which diminishes the electronic coupling between chains. The paracrystalline disorder, a measure of the fluctuations in intermolecular distances, also plays a role, with lower disorder generally correlating with higher mobility. ntu.edu.tw The introduction of hexyl side chains can influence the solid-state packing, in some cases leading to orientations that enhance hole mobilities by an order of magnitude. researchgate.netuobasrah.edu.iq

Impact of Alkyl Side Chains on Charge Transport Efficiency

Alkyl side chains, such as the hexyl groups in 2,5-bis(3-hexylthiophen-2-yl)thiophene, are primarily introduced to enhance the solubility and processability of conjugated materials. However, they also play a significant role in influencing the solid-state morphology and, consequently, the charge transport efficiency. The length and branching of the alkyl chains can affect the intermolecular packing, the degree of crystallinity, and the orientation of the conjugated backbones.

The hexyl side chains can prevent rotational disorder of the terminal thiophene rings, leading to more defined molecular conformations. ntu.edu.tw Furthermore, the interdigitation of these side chains can enhance the stability of the π-π stacking of the conjugated backbones, which in turn reduces energetic disorder and increases electronic coupling. While the side chains themselves are not directly involved in the charge transport process, their influence on the molecular arrangement is critical. In some cases, the presence of hexyl chains can lead to molecular orientations that significantly enhance hole mobilities. researchgate.netuobasrah.edu.iq

Doping-Induced Electronic Modifications

Molecular doping is a powerful technique to intentionally introduce charge carriers into an organic semiconductor, thereby increasing its conductivity and modifying its electronic properties. This is typically achieved by blending the semiconductor with electron-accepting (p-type doping) or electron-donating (n-type doping) molecules.

Molecular Doping Strategies (e.g., FeCl₃, F₄TCNQ)

Two common p-type dopants for thiophene-based materials are ferric chloride (FeCl₃) and 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F₄TCNQ).

Ferric Chloride (FeCl₃): FeCl₃ is a strong oxidizing agent that can effectively p-dope poly(3-hexylthiophene) (P3HT). The doping process involves the oxidation of the thiophene units, leading to the formation of polarons (radical cations) on the polymer backbone and FeCl₄⁻ counter-ions. researchgate.net This process significantly increases the charge carrier concentration and, consequently, the electrical conductivity. The conductivity of FeCl₃-doped P3HT has been shown to increase from approximately 0.1 S/cm to 100 S/cm with increasing doping levels. researchgate.net

F₄TCNQ: F₄TCNQ is a strong molecular electron acceptor widely used for p-doping organic semiconductors. The doping mechanism can involve either integer charge transfer (ICT), where an electron is fully transferred from the host material to the F₄TCNQ molecule, or the formation of a charge-transfer complex (CTC) with partial charge transfer. For P3HT doped with F₄TCNQ, a significant increase in conductivity from 6.8 × 10⁻⁵ S/cm to 1.8 S/cm has been observed. nih.gov Similarly, for PBTTT, doping with F₄TCNQ can increase the conductivity to as high as 2 S/cm. nih.gov

The table below summarizes the conductivity of related thiophene-based materials before and after doping with FeCl₃ and F₄TCNQ.

| Material | Dopant | Undoped Conductivity (S/cm) | Doped Conductivity (S/cm) |

| P3HT | FeCl₃ | ~10⁻⁶ - 10⁻⁵ | 0.1 - 100 |

| P3HT | F₄TCNQ | 6.8 × 10⁻⁵ | 1.8 |

| PBTTT | F₄TCNQ | 4 × 10⁻⁵ | 2 |

Influence of Doping Concentration on Fermi Level and Conductivity

The concentration of the dopant has a direct and significant impact on both the Fermi level and the electrical conductivity of the semiconductor. The Fermi level, which represents the energy level at which there is a 50% probability of finding an electron, shifts towards the valence band in p-type doped materials.

As the concentration of a p-type dopant increases, more holes are introduced into the material, causing the Fermi level to move closer to the highest occupied molecular orbital (HOMO) level. This shift in the Fermi level facilitates charge injection and can lead to a dramatic increase in conductivity. However, the relationship between doping concentration and conductivity is not always linear. At very high doping concentrations, the introduction of dopant molecules can disrupt the molecular packing and introduce disorder, which can lead to a saturation or even a decrease in conductivity. For P3HT doped with F₄TCNQ, a nonlinear change in conductivity with dopant concentration has been observed, which is sometimes attributed to the filling of electronic trap states.

The following table illustrates the general trend of the effect of p-type doping concentration on the Fermi level and conductivity of a thiophene-based semiconductor.

| Doping Concentration | Fermi Level Position | Electrical Conductivity |

| Undoped | Near the middle of the bandgap | Very Low |

| Low | Shifts towards the HOMO level | Increases |

| Moderate | Closer to the HOMO level | Significantly Increases |

| High | Very close to or within the HOMO level | May saturate or decrease due to disorder |

Investigation of Polaronic Bands and Thermoelectric Properties

Studies on the broader class of polythiophenes have utilized optical absorption spectroscopy as a key method to investigate doped conjugated polymers and to characterize the doping-induced charge carriers, known as polarons. rsc.org For instance, in studies of poly(3-hexylthiophene-2,5-diyl) (P3HT), the absorption intensity of molecular dopant-induced polarons is widely used to estimate carrier density and doping efficiency. rsc.org In such systems, polarons on individual polymer chains exhibit distinct absorption peaks. rsc.org

Furthermore, research into the thermoelectric properties of P3HT has explored the influence of factors like molecular weight on electrical conductivity and the Seebeck coefficient. mdpi.comnih.gov While these studies provide valuable insights into charge transport in thiophene-based materials, direct experimental data and detailed research findings specifically for this compound are not present in the available literature.

Therefore, a comprehensive analysis of the polaronic bands and thermoelectric properties, including data tables of research findings for this compound, cannot be provided at this time due to the absence of specific studies on this particular compound.

Structural Organization and Thin Film Morphology

Crystalline Packing and Molecular Arrangement

The solid-state packing of thiophene-based materials is characterized by specific hierarchical structures that facilitate electronic communication between molecules.

Thiophene-based polymers and oligomers, including poly(3-hexylthiophene) (P3HT), are well-known for their ability to self-assemble into ordered, lamellar structures. In these arrangements, the rigid conjugated backbones of the polymer chains align, driven by π-π interactions between the thiophene (B33073) rings of neighboring chains. researchgate.net This alignment results in a stacked structure, often referred to as a π-stack, which is crucial for charge transport. researchgate.net

| Structural Feature | Description | Typical Values | Significance |

|---|---|---|---|

| Lamellar Stacking | Layered structure of polymer backbones separated by side chains. | Dependent on side chain length | Defines the overall crystalline order. |

| π-π Stacking Distance | Distance between parallel conjugated backbones. | ~3.5 - 4.0 Å | Crucial for intermolecular charge transport. |

The hexyl side chains in compounds like 2,5-bis(3-hexylthiophen-2-yl)thiophene play a dual role: they enhance solubility for solution processing and critically influence the solid-state packing. In the crystalline state, these alkyl chains can interdigitate, meaning the chains from adjacent polymer sheets or molecules interlock. uky.edu

The specific pattern of side-chain substitution—including its length, branching, polarity, and symmetry—has a profound impact on the physical structure and properties of thiophene-based materials. nih.gov

Side-Chain Length and Branching: The length of the alkyl side chains directly influences the lamellar spacing. Longer chains increase this distance, which can sometimes hinder charge transport between lamellae. Branched side chains, as opposed to linear ones, can disrupt packing and reduce crystallinity due to steric hindrance, although they often improve solubility. semanticscholar.org

Side-Chain Polarity and Symmetry: Introducing polar groups into the side chains or altering their symmetry can lead to unique morphologies. nih.govacs.org For instance, asymmetric side-chain substitution can introduce disorder along the polymer backbone, affecting its ability to crystallize. nih.gov Conversely, symmetric substitution patterns can promote highly ordered structures. nih.gov The chemical nature of the side chains has also been shown to influence ionic conductivity in certain polythiophene derivatives. acs.orgresearchgate.net The orientation and regiochemistry of conjugated side chains can also significantly impact the optical and electronic properties of the resulting polymer. acs.org

Thin Film Microstructure and Ordering

The microstructure of a thin film, which includes the size, shape, and orientation of crystalline domains, is highly dependent on the processing conditions and the underlying substrate.

The interface between the organic semiconductor and the substrate is critical for device performance. The properties of the substrate surface, such as its energy, roughness, and chemical composition, can direct the crystallization and molecular orientation of the deposited film. rsc.orgacs.org

Treating a substrate, like silicon dioxide, can change its surface energy. For instance, treatment with alkyltrichlorosilanes can make the surface more hydrophobic. For polymers like poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), such a hydrophobic surface promotes the formation of large, well-ordered crystalline domains, leading to high charge carrier mobility. acs.org In contrast, on untreated, more hydrophilic surfaces, the domain sizes are often smaller, which can be detrimental to electrical transport. acs.org

Substrate roughness is another key factor. Even small variations in surface roughness can lead to the formation of different crystal phases. researchgate.netstuba.sk A rougher surface may induce a more amorphous structure near the interface, which can impede efficient charge transport. researchgate.net

| Substrate Property | Effect on Film Morphology | Impact on Performance |

|---|---|---|

| High Surface Energy (Hydrophilic) | Can lead to smaller crystalline domains. | Often results in lower charge carrier mobility. |

| Low Surface Energy (Hydrophobic) | Promotes larger, more ordered domains. acs.org | Generally enhances charge carrier mobility. acs.org |

| Increased Roughness | Can induce multiple crystalline phases and disorder. researchgate.netstuba.sk | May limit charge transport. researchgate.net |

In many organic electronic applications, the active layer is a blend of two or more materials, such as a donor and an acceptor for solar cells. Controlling the molecular orientation and the phase separation within these blends is crucial for optimizing device function.

Molecular Orientation: Thiophene-based molecules can adopt different orientations relative to the substrate, typically described as "edge-on" (thiophene rings perpendicular to the substrate) or "face-on" (thiophene rings parallel to the substrate). nih.gov The preferred orientation can be controlled through rational molecular design, for example, by modifying acceptor groups on the oligomer. nih.gov Processing techniques, such as the use of solvent additives or magnetic alignment assisted by nanoparticles, can also be employed to achieve highly aligned films. mdpi.comnih.govdiva-portal.org Anisotropic, or direction-dependent, conductivity is often an outcome of such preferred molecular orientation. nih.gov

Phase Separation: In bulk heterojunction (BHJ) solar cells, a nanoscale phase-separated network of donor and acceptor materials is required for efficient charge separation and transport. nycu.edu.tw In the well-studied P3HT:PCBM system, the vertical distribution of the components is often non-uniform, with P3HT tending to accumulate at the air-facing surface and PCBM near the substrate. nycu.edu.tw This vertical phase separation is driven by differences in surface energy between the components and their interactions with the substrate. nycu.edu.tw The morphology of the blend, and thus the device performance, can be influenced by post-deposition treatments like thermal or solvent annealing, which can promote the growth of crystalline domains. researchgate.net

Correlation between Morphology and Charge Transport Performance

A direct correlation between the thin-film morphology and charge transport performance for this compound has not been established in the scientific literature. For related organic semiconductors, it is well-understood that a higher degree of molecular ordering and crystallinity, along with favorable molecular orientation (typically edge-on for field-effect transistors), leads to enhanced charge carrier mobility. The grain size and the connectivity between crystalline domains are also crucial factors. Without specific studies on this compound, any discussion would be speculative.

Effects of Annealing Conditions on Film Crystallinity

The effects of thermal or solvent vapor annealing on the film crystallinity of this compound have not been documented. Annealing is a common post-processing technique used to improve the molecular order and crystallinity of organic semiconductor films. The process provides thermal energy that allows molecules to rearrange into more thermodynamically stable, ordered structures. The optimal annealing temperature and duration would need to be determined experimentally to understand their impact on the structural and, consequently, the electronic properties of films made from this compound.

Advanced Academic Applications in Organic Electronic Devices

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental building blocks for next-generation flexible electronics, including displays, sensors, and integrated circuits. The performance of these devices is critically dependent on the charge transport characteristics of the organic semiconductor used as the active layer. Thiophene-based oligomers and polymers, particularly those incorporating the 2,5-bis(3-hexylthiophen-2-yl)thiophene motif, have shown promise in this area.

The development of high-performance OFETs relies on organic semiconductors that exhibit high charge carrier mobility and favorable on/off current ratios. Polymers derived from thiophene-based monomers have been a major focus of this research. For instance, poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT), a polymer with a similar fused-ring backbone and long alkyl side chains, has demonstrated high hole mobilities, with reported values reaching as high as 0.6 cm² V⁻¹ s⁻¹ in field-effect transistors. stanford.eduaip.orgheeneygroup.com This high mobility is attributed to the material's ability to form large, well-ordered crystalline domains, which facilitate efficient charge transport. stanford.eduaip.org

Similarly, other derivatives have shown excellent and stable performance. Novel semiconductors based on bis-5'-alkylthiophen-2'yl-2,6-anthracene, when incorporated into thin-film field-effect transistors, have achieved mobilities up to 0.5 cm²/Vs and on/off current ratios greater than 10⁷. nih.gov These devices also exhibit remarkable stability, with no decrease in performance after 15 months of storage or during continuous operation over thousands of cycles. nih.gov The introduction of anthracene (B1667546) into the dithieno[3,2-b:2′,3′-d]thiophene core has also led to single crystal OFETs with high mobility, reaching up to 1.26 cm² V⁻¹ s⁻¹. nih.gov These findings underscore the potential of designing materials around the bis-alkylthiophene-thiophene core to achieve superior transistor performance.

| Material | Reported Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |

|---|---|---|---|

| Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT) | 0.6 | - | stanford.eduaip.orgheeneygroup.com |

| bis-5'-alkylthiophen-2'yl-2,6-anthracene | 0.5 | > 10⁷ | nih.gov |

| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | 1.26 | - | nih.gov |

| Poly(3-hexylthiophene) (P3HT) | 0.12 | 10³ |

A key advantage of organic semiconductors like those based on this compound is their potential for low-cost, large-area fabrication via solution-based techniques. The presence of hexyl side chains on the thiophene (B33073) rings significantly improves the solubility of these materials in common organic solvents. ntu.edu.twnih.gov This enhanced solubility is crucial for employing deposition methods such as spin-coating, which are more scalable and cost-effective than the vacuum deposition techniques used for inorganic semiconductors.

The well-studied polymer poly(3-hexylthiophene) (P3HT) serves as a benchmark for solution-processable OFET materials. OFETs can be fabricated by spin-coating a P3HT solution onto a substrate, followed by the deposition of source and drain electrodes. The quality of the resulting semiconductor film, including its crystallinity and morphology, is highly dependent on processing conditions such as the choice of solvent and annealing temperature, which in turn dictates the device's electrical performance. acs.org Research into poly[(3-alkylthio)thiophene]s (P3ATTs) further demonstrates that side-chain engineering, such as introducing sulfur atoms into the alkyl chains, can beneficially impact molecular packing and charge transport in solution-processed OFETs. ntu.edu.twnih.govntu.edu.tw

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

Organic photovoltaics offer a promising route to renewable energy, with the potential for lightweight, flexible, and semi-transparent solar cells. The active layer in these devices is responsible for absorbing sunlight and converting it into electrical charge. Materials derived from the this compound structure have been extensively explored for this purpose, serving as the electron donor component in the photoactive blend.

In OPVs, the donor material must perform two critical functions: it must absorb a significant portion of the solar spectrum, and it must efficiently transport the resulting positive charge carriers (holes) to the anode. Polymers like pBTTT, an analog of poly(this compound), are investigated for their potential as both a light absorber and a hole transporter. stanford.eduaip.orgheeneygroup.com The extended π-conjugation along the polymer backbone allows for strong light absorption in the visible region of the spectrum. stanford.edu Furthermore, its highest occupied molecular orbital (HOMO) energy level is well-aligned for efficient hole extraction and transport to the electrode. stanford.edu Similarly, P3HT is a widely studied donor material used as a light absorber and hole transport material in OPVs and perovskite solar cells due to its high stability and favorable electronic properties. acs.orghku.hkresearchgate.netrsc.org

The most successful architecture for OPVs is the bulk heterojunction (BHJ), where the electron donor and an electron acceptor material are blended together to form an interpenetrating network. ucla.edu This structure creates a large interfacial area between the donor and acceptor, which is essential for efficient dissociation of photogenerated excitons (bound electron-hole pairs) into free charge carriers. ucla.edumdpi.com

In a typical BHJ solar cell using a thiophene-based polymer, the polymer acts as the donor and a fullerene derivative, such as aip.orgaip.org-phenyl C61-butyric acid methyl ester (PCBM), serves as the acceptor. stanford.edumdpi.com The performance of these devices is highly sensitive to the morphology of the active layer blend. mdpi.com Optimization involves controlling the ratio of the donor to acceptor material. For example, in solar cells using pBTTT as the donor, the highest power conversion efficiency was achieved with a 1:4 blend ratio of pBTTT to PCBM. stanford.eduaip.org This optimal ratio ensures the formation of continuous pathways for both electrons (through the PCBM phase) and holes (through the polymer phase) to be transported to their respective electrodes. stanford.edu

| Parameter | Value | Reference |

|---|---|---|

| Donor Material | pBTTT | stanford.eduaip.org |

| Acceptor Material | PC₇₁BM | stanford.eduaip.org |

| Blend Ratio (Donor:Acceptor) | 1:4 | stanford.eduaip.org |

| Active Layer Thickness | 115 nm | stanford.eduaip.org |

| Short-Circuit Current (Jsc) | 9.37 mA/cm² | stanford.eduaip.org |

| Open-Circuit Voltage (Voc) | 0.525 V | stanford.eduaip.org |

| Fill Factor (FF) | 0.48 | stanford.eduaip.org |

| Power Conversion Efficiency (PCE) | 2.3% | stanford.eduaip.org |

Gas Sensing Systems

The unique electronic properties of PBTTT polymers make them excellent candidates for the active layer in chemical gas sensors, particularly for the detection of ammonia (B1221849) (NH₃), a gas that is both industrially significant and a biomarker for certain medical conditions. mdpi.com These sensors are often fabricated as Organic Thin-Film Transistors (OTFTs), where the interaction between the gas and the semiconductor material leads to a measurable change in the transistor's electrical output.

Application of PBTTT-C14 in Ammonia Gas Sensors

Poly[2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene], commonly known as PBTTT-C14, has been successfully integrated into OTFTs for the selective detection of ammonia at room temperature (25°C). In these devices, the PBTTT-C14 serves as the p-type semiconductor channel. Researchers have developed solution-processable OTFTs that demonstrate a highly responsive behavior to varying concentrations of ammonia.

To enhance sensor performance, PBTTT-C14 has been incorporated into heterojunction structures with other nanomaterials. For instance, creating a depleted heterojunction with Molybdenum Disulfide Quantum Dots (MoS₂-QDs) or Tungsten Disulfide Quantum Dots (WS₂-QDs) has been shown to improve both the sensitivity and selectivity of the ammonia sensor. researchgate.netresearchgate.net These hybrid devices leverage the synergistic effects between the polymer and the 2D quantum dots to achieve superior sensing capabilities.

Mechanism of Gas-Semiconductor Interaction and Sensing Response

The sensing mechanism in PBTTT-C14 based ammonia sensors relies on the interaction between the ammonia gas molecules and the surface of the p-type semiconductor. Ammonia is an electron-donating molecule (a reducing gas). When NH₃ molecules adsorb onto the surface of the PBTTT-C14 channel, they donate electrons to the polymer.

This charge transfer process has a significant impact on the electrical properties of the semiconductor:

Threshold Voltage Shift: The reduction in hole concentration leads to a measurable shift in the threshold voltage of the OTFT.

Mobility and Current Changes: The charge transfer and subsequent recombination also affect the charge carrier mobility and the on/off current ratio of the transistor.

These changes in the electrical parameters of the OTFT are directly proportional to the concentration of the ammonia gas, allowing for quantitative detection. The interaction is primarily electrostatic and chemical, occurring at the interface between the gas and the semiconductor. researchgate.net

Detection Limits and Selectivity Studies

The performance of a gas sensor is defined by its detection limit, response time, recovery time, and selectivity. Research on PBTTT-C14 based sensors has yielded impressive results in these areas. Devices have demonstrated the ability to detect ammonia concentrations below 10 parts per million (ppm).

Selectivity studies have shown that these sensors can reliably detect ammonia even in the presence of interfering gases such as ethanol (B145695) and butanol. The formation of heterojunctions with materials like MoS₂-QDs further enhances this selectivity. researchgate.net The key performance metrics from research on a PBTTT-C14 OTFT sensor are summarized below.

| Performance Metric | Value |

| Analyte | Ammonia (NH₃) |

| Detection Limit | 404 ppb |

| Response at 80 ppm | ~56.4% |

| Response Time | ~45 seconds |

| Recovery Time | ~85 seconds |

| Selectivity | High against ethanol and butanol |

Table 1: Performance characteristics of a PBTTT-C14 based ammonia gas sensor. Data sourced from studies on floating film transfer method (FTM) coated devices. researchgate.net

Thermoelectric Materials Research

Thermoelectric materials can directly convert waste heat into useful electrical energy, a property evaluated by the dimensionless figure of merit (ZT), where a higher value indicates better performance. oaepublish.com The power factor (S²σ), which combines the Seebeck coefficient (S) and electrical conductivity (σ), is a crucial component of ZT and is often used to assess the potential of organic thermoelectric materials. oaepublish.com Polymers derived from this compound, such as PBTTT, are actively being researched for these applications due to their low thermal conductivity, solution processability, and tunable electronic properties. researchgate.net

Design Strategies for Polymer Thermoelectric Materials

Several key strategies are employed to enhance the thermoelectric performance of polythiophene-based materials like PBTTT and the related poly(3-hexylthiophene) (P3HT). researchgate.netrsc.org

Molecular Doping: This is a primary strategy to increase the electrical conductivity. By introducing dopants like 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F₄TCNQ) or iron(III) chloride (FeCl₃), the charge carrier concentration within the polymer is significantly increased. researchgate.netacs.org

Structural Control and Alignment: The morphology of the polymer film is critical. Techniques such as high-temperature rubbing or directional epitaxial crystallization can align the polymer chains. researchgate.netacs.org This alignment enhances charge mobility along the direction of the chains, leading to a substantial increase in electrical conductivity and, consequently, a higher power factor. acs.orgarxiv.org

Side-Chain Engineering: Modifying the alkyl side chains on the thiophene rings can influence the polymer's packing, solubility, and interaction with other materials. For example, incorporating polar branched side-chains has been shown to improve both thermoelectric and mechanical properties in polymer/carbon nanotube composites. mdpi.comresearchgate.net

Composite Formation: Combining the polymer with highly conductive materials like single-walled carbon nanotubes (SWCNTs) can create composite materials that leverage the high conductivity of the nanotubes and the low thermal conductivity of the polymer to achieve an enhanced power factor. mdpi.com

Investigation of Seebeck Coefficient, Electrical Conductivity, and Power Factor

The interplay between the Seebeck coefficient (S) and electrical conductivity (σ) is fundamental to thermoelectric performance. Typically, in organic semiconductors, there is a trade-off: increasing the doping level boosts electrical conductivity but often decreases the Seebeck coefficient. arxiv.org However, advanced design strategies aim to overcome this challenge.

For PBTTT and P3HT, research has shown that molecular alignment can simultaneously increase both conductivity and the Seebeck coefficient along the chain direction, leading to a significant improvement in the power factor. researchgate.net Doping PBTTT with FeCl₃ can result in electrical conductivities as high as 2 x 10⁵ S/cm in aligned films. researchgate.net Studies focusing on the influence of dopant size and doping method on PBTTT have achieved electrical conductivities up to 2400 S/cm and remarkable power factors of 530 ± 200 μW m⁻¹ K⁻². rsc.org Even for the widely studied P3HT, combining high-temperature rubbing with a large molybdenum dithiolene p-dopant has resulted in a record power factor of up to 160 μW m⁻¹ K⁻². acs.orgchalmers.se

The table below presents representative thermoelectric properties for doped PBTTT and P3HT, highlighting the impact of different processing and doping strategies.

| Polymer System | Doping/Processing Method | Electrical Conductivity (σ) | Seebeck Coefficient (S) | Power Factor (S²σ) |

| PBTTT-C12 | Aligned, F₆TCNNQ Doped | up to 2400 S/cm | N/A | up to 530 μW m⁻¹ K⁻² |

| PBTTT | FTS Vapor Doping | N/A | N/A | 110 ± 34 μW m⁻¹ K⁻² |

| PBTTT | F₄TCNQ Doped (High OCL) | ~670 S/cm | 42 μV/K | ~120 μW m⁻¹ K⁻² |

| P3HT | Aligned (Rubbed), Mo-dithiolene Doped | ~509 S/cm | ~56 μV/K | up to 160 μW m⁻¹ K⁻² |

Table 2: Selected thermoelectric properties of doped and/or aligned polythiophene derivatives. (OCL = Orientational Correlation Length). Data sourced from multiple studies. rsc.orgchalmers.seresearchgate.net

Role of Doping and Crystallinity in Thermoelectric Performance

The efficiency of organic thermoelectric materials, which convert heat into electricity, is intrinsically linked to their electrical conductivity and Seebeck coefficient. For polymers derived from this compound, such as PBTTT, both chemical doping and the degree of crystallinity are critical factors in optimizing thermoelectric performance. researchgate.netresearchgate.net

Doping: The introduction of dopants is essential for increasing the charge carrier concentration in the polymer, thereby enhancing its electrical conductivity. Molecular dopants like 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ) are commonly used to p-dope PBTTT. researchgate.net This process creates polarons (charge carriers) within the polymer backbone, facilitating electrical transport. researchgate.net Studies on the related poly(3-hexylthiophene) (P3HT) show that as doping levels increase, electrical conductivity rises significantly, while the Seebeck coefficient, which measures the thermoelectric voltage in response to a temperature difference, tends to decrease. aps.org This trade-off necessitates careful control of the doping process to maximize the thermoelectric power factor (S²σ), which represents the material's power generation capability. For P3HT, a broad maximum for the power factor is often achieved at doping levels between 20% and 31%. aps.org

Crystallinity: The arrangement of polymer chains into ordered crystalline domains significantly impacts charge carrier mobility. Higher crystallinity generally leads to more efficient charge transport by reducing scattering at grain boundaries. For PBTTT, controlling the crystallization behavior is a key strategy for improving thermoelectric properties. researchgate.net The polymer can exhibit different semicrystalline morphologies, such as terrace-phases with high charge carrier mobility or ribbon-phases with poorer electronic properties, depending on the thermal annealing conditions. rsc.org Recent research has demonstrated that introducing a nucleating agent can increase the crystallinity of PBTTT films by as much as 45%, leading to a dramatic improvement in electrical conductivity and a 384% enhancement in the optimal power factor. researchgate.net The interplay between doping-induced charge carriers and the crystalline structure is complex; excessive doping can introduce disorder, which is detrimental to mobility. researchgate.net Therefore, strategies that enhance crystallinity while maintaining a high density of charge carriers are crucial for developing high-performance thermoelectric materials based on this thiophene compound. researchgate.net

| Polymer System | Dopant | Conductivity (σ) | Seebeck Coefficient (S) | Power Factor (S²σ) |

|---|---|---|---|---|

| P3HT | LiTFSI/TBP | 65.5 S/m | 169 µV/K | 1.87 µW/mK² |

| P3HT | PF⁻₆ (electrochemical) | ~1 S/cm | ~25 µV/K | ~0.14 µW/mK² |

| PBTTT-C14 with Nucleating Agent | Not Specified | 1800 S/cm | Not Specified | 150 µW/mK² |

Molecular Electronics and Single Molecule Junctions

The field of molecular electronics aims to use individual molecules as active electronic components. Oligomers of thiophenes, due to their conjugated π-systems, are prime candidates for creating molecular wires. The this compound structure provides a fundamental building block for such applications.

To create a single-molecule junction, the molecule must be reliably connected to two metal electrodes, typically gold. The sulfur atoms within the thiophene rings can serve as effective "anchor ligands," forming stable chemical bonds with the gold surface. acs.orgacs.org This allows for the creation of molecular junctions where a single molecule bridges the gap between the electrodes. nih.gov The thiophene unit, being an electron-rich aromatic ring, can achieve a robust contact and facilitate effective hybridization of its π-orbitals with the gold electrodes, creating a "π-channel" for charge transport. acs.org Research has confirmed the formation of such molecular junctions using techniques like mechanically controllable break junctions (MCBJ) and scanning tunneling microscopy (STM). acs.orgcore.ac.uk

Charge transport through single oligothiophene molecules is governed by quantum mechanical phenomena. The primary mechanisms are coherent tunneling and thermally activated hopping. nih.gov For shorter molecules, charge transport is dominated by tunneling, where electrons pass directly through the molecule's energy barrier. nih.gov As the length of the oligothiophene chain increases, the dominant mechanism can transition from tunneling to hopping, where charges move between localized states along the molecular backbone. nih.gov

The conductance of these single-molecule junctions is determined by the alignment of the molecule's frontier orbitals (HOMO and LUMO) with the Fermi level of the electrodes. For thiophene-based molecules, transport is often hole-dominated (p-type), meaning it occurs through the highest occupied molecular orbital (HOMO). acs.org The conductance of thiophene-based single-stacking junctions, where molecules interact via π-π stacking, has been shown to be surprisingly independent of the specific conjugation pattern, highlighting the excellent intermolecular charge transport capabilities of these systems. core.ac.uklancs.ac.uk

The electronic and binding properties of the thiophene anchor groups can be fine-tuned by adding chemical substituents to the thiophene rings. Attaching electron-withdrawing or electron-donating groups can alter the energy levels of the molecule's frontier orbitals, thereby influencing the charge transport characteristics of the molecular junction. researchgate.netmdpi.com For instance, studies on thiophenol-modified gold nanoparticles have shown that electron-withdrawing substituents on the aromatic ring strongly affect the surface charge and binding modes of the sulfur anchor to the gold surface. nih.govmdpi.com This principle can be applied to single-molecule junctions, where such modifications could modulate the electronic coupling between the molecule and the electrodes, offering a pathway to control the junction's conductance and other electronic properties. researchgate.netmdpi.com

Electrochromic Display Applications

Electrochromism is the phenomenon where a material changes its color in response to an applied electrical potential. Polymers based on thiophene, including derivatives of this compound, are excellent candidates for electrochromic devices (ECDs) due to their ability to undergo reversible redox reactions that alter their optical absorption properties. mdpi.com

When an electrochromic polymer film is oxidized (doped) or reduced (dedoped), its electronic structure changes, leading to a visible color change. mdpi.com For example, polymers based on a thieno[3,2-b]thiophene (B52689) core functionalized with electron-withdrawing side groups can switch from purple or brown in their neutral state to pale grey-blue or grey-green in their oxidized state. rsc.org

Key performance metrics for electrochromic materials include optical contrast (the difference in transmittance between the colored and bleached states), switching speed, coloration efficiency (the change in optical density per unit of charge injected), and cycling stability. Thiophene-based polymers have demonstrated promising results in these areas. For instance, certain novel polymers have shown extremely short response times, on the order of 0.3 to 1.1 seconds, and high coloration efficiency. rsc.org The morphology of the polymer film plays a significant role; more homogeneous films can lead to brighter colors and better contrast compared to films with large aggregates. nih.gov The inherent processability and the ability to tune the color and performance through chemical modification make these materials highly attractive for applications such as smart windows, electronic paper, and low-power displays. cardiff.ac.uk

Advanced Characterization and Computational Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of conjugated thiophene-based molecules. It allows researchers to probe the molecular structure, vibrational modes, electronic transitions, and the nature of excited or radical states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the precise structural confirmation of 2,5-bis(3-hexylthiophen-2-yl)thiophene. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. nih.gov

In a typical ¹H NMR spectrum, the signals for the aromatic protons on the thiophene (B33073) rings appear in a distinct downfield region, while the aliphatic protons of the two hexyl side chains are found in the upfield region. The chemical shifts (δ) and spin-spin coupling patterns are highly sensitive to the electronic environment and connectivity of the nuclei, allowing for unambiguous structural assignment. For instance, the protons on the thiophene rings will exhibit characteristic coupling constants, and the methylene (B1212753) protons of the hexyl chain adjacent to the thiophene ring will have a different chemical shift from the terminal methyl group protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the sp²-hybridized carbons in the thiophene rings are observed at lower field compared to the sp³-hybridized carbons of the hexyl chains.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to establish connectivity. COSY maps the coupling relationships between protons, while HSQC correlates directly bonded proton and carbon atoms. These experiments are invaluable for assigning complex spectra and confirming the regiospecific attachment of the hexyl chains at the 3-position of the outer thiophene rings. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thiophene-based Structural Units Note: These are typical chemical shift ranges for related poly(3-hexylthiophene) and oligothiophene structures. Actual values for this compound may vary.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic Thiophene Protons | 6.8 - 7.5 | 120 - 145 |

| Aliphatic -CH₂- (alpha to ring) | 2.7 - 2.9 | 30 - 32 |

| Aliphatic -CH₂- | 1.2 - 1.8 | 28 - 32 |

| Aliphatic -CH₃ | 0.8 - 1.0 | ~14 |

Vibrational spectroscopies, including Fourier-Transform Infrared (FTIR) and Raman, are used to identify the characteristic functional groups and vibrational modes of the molecule, providing a molecular fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. For this compound, the spectrum would be characterized by several key absorption bands. These include C-H stretching vibrations from both the aromatic thiophene rings and the aliphatic hexyl chains, aromatic C=C stretching modes characteristic of the thiophene rings, and C-S stretching vibrations. scispace.comrdd.edu.iq

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to the symmetric vibrations of the conjugated π-system. The most prominent features in the Raman spectrum of oligothiophenes are the collective C=C stretching modes along the backbone. rsc.org The frequency of the main Raman peak, often referred to as the [Cα–Cβ]sym mode, is highly sensitive to the effective conjugation length of the molecule. semanticscholar.org Changes in this peak's position can indicate variations in molecular planarity and electronic delocalization. semanticscholar.org

Table 2: Key Vibrational Modes for this compound and Related Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | ~3050 | FTIR |

| Aliphatic C-H Stretch | 2850 - 2960 | FTIR |

| Aromatic C=C Stretch (Symmetric) | 1450 - 1510 | FTIR / Raman |

| Aromatic C=C Stretch (Asymmetric) | ~1500 | Raman |

| Methyl Bending | ~1376 | FTIR |

| C-S Stretch | ~1118, 650-850 | FTIR |

| Aromatic C-H Out-of-Plane Bend | ~820 | FTIR |

Ultraviolet-Visible (UV/Vis) absorption spectroscopy probes the electronic transitions within the molecule. For conjugated systems like this compound, the absorption of light in the UV-visible range corresponds primarily to the π-π* electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov

The absorption spectrum is typically characterized by a strong, broad absorption band. The position of the absorption maximum (λ_max) provides a direct measure of the optical bandgap of the material. A lower energy (longer wavelength) λ_max indicates a smaller HOMO-LUMO gap and more extensive π-electron delocalization. The shape of the absorption spectrum, particularly in thin films, often displays vibronic fine structure, which provides insight into the degree of intermolecular ordering and aggregation. researchgate.netrsc.org For related oligothiophenes, the main absorption peak is typically observed in the 450-560 nm range. jobrs.edu.iqresearchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized technique used to study molecules with unpaired electrons, such as radical ions (polarons) or triplet states. awardspace.us In the context of this compound, EPR is crucial for investigating the nature of charge carriers that are generated either by chemical doping, electrochemical oxidation, or photoexcitation.

When the molecule is oxidized to form a radical cation, the unpaired electron gives rise to an EPR signal. The characteristics of this signal, such as its g-value and line shape, provide information about the electronic environment of the unpaired electron and the extent of its delocalization over the π-conjugated backbone. acs.orgdtic.mil Pulsed EPR techniques can be used to study transient species like photoexcited triplet states, which are important intermediates in photophysical processes. The EPR spectra of these triplet states exhibit a characteristic pattern that allows for their unambiguous identification. acs.org

Electrochemical Characterization

Electrochemical methods are vital for determining the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the electrochemical stability of the compound.

Cyclic Voltammetry (CV) is the primary technique used to investigate the redox behavior of this compound. In a CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The resulting plot, a voltammogram, reveals the potentials at which the molecule undergoes oxidation and reduction.

The onset potential of the first oxidation wave corresponds to the removal of an electron from the HOMO, while the onset of the first reduction wave corresponds to the addition of an electron to the LUMO. rsc.org These onset potentials can be used to estimate the absolute energies of the HOMO and LUMO levels, often by referencing them to an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. researchgate.net

The difference between the HOMO and LUMO energy levels provides the electrochemical bandgap (E_g^electrochem). This value is a critical parameter for determining the suitability of the material for use in electronic devices like organic solar cells and field-effect transistors. The reversibility of the redox processes observed in the CV also gives an indication of the chemical stability of the charged species (radical cations and anions). For related poly(3-hexylthiophene), the electrochemical bandgap is typically around 1.9-2.0 eV. rsc.org

Table 3: Electrochemical Properties Determined by Cyclic Voltammetry

| Parameter | Determination from CV | Significance |

| Oxidation Potential (E_ox) | Onset of the first oxidation peak | Energy of the HOMO level |

| Reduction Potential (E_red) | Onset of the first reduction peak | Energy of the LUMO level |

| Electrochemical Bandgap | E_g = E_LUMO - E_HOMO ≈ e(E_ox - E_red) | Determines electronic and optical properties |

Microstructural and Morphological Analysis

The performance of organic electronic devices is intrinsically linked to the molecular arrangement and solid-state packing of the active material. For compounds like this compound and related oligomers, advanced characterization techniques are employed to probe the material's structure from the single-molecule to the bulk scale.

Synchrotron X-ray Diffraction (XRD) for Crystallinity and Ordering